Sodium 2,6-diaminotoluene-4-sulphonate
Description
Contextualization within Aromatic Amine and Sulfonic Acid Chemistry
Aromatic amines, characterized by an amino group attached to an aromatic ring, are fundamental building blocks in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and polymers. The amino group's nucleophilicity and its ability to be readily converted into a diazonium salt make it a versatile functional handle for a multitude of chemical transformations.
On the other hand, the sulfonic acid group (-SO₃H) and its corresponding sulfonate salts (-SO₃Na) are known for conferring increased water solubility to organic molecules. This property is of paramount importance in many applications, particularly in the field of dyes and pigments, where uniform application in aqueous media is often required. The sulfonic acid group is also a strong electron-withdrawing group, which can influence the electronic properties and reactivity of the aromatic ring to which it is attached.
The combination of both amino and sulfonic acid functionalities on a single aromatic scaffold, as seen in Sodium 2,6-diaminotoluene-4-sulphonate, results in a molecule with a unique blend of properties. The presence of two amino groups offers multiple reaction sites for polymerization or for the formation of poly-azo compounds, while the sulfonate group ensures solubility and can modulate the final properties of the resulting materials.
Significance of Diaminotoluene Sulfonate Frameworks in Advanced Chemical Synthesis Research
The structural arrangement of two amino groups and a sulfonic acid group on a toluene (B28343) backbone makes diaminotoluene sulfonate frameworks, such as this compound, highly valuable intermediates in advanced chemical synthesis. Their primary significance lies in their role as precursors to a variety of complex molecules, most notably azo dyes. unb.ca
Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, represent the largest and most versatile class of synthetic colorants. The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component. jchemrev.comnih.gov Diaminotoluene sulfonates can be di-diazotized and coupled with various naphthol or other aromatic derivatives to produce a wide spectrum of colors. The sulfonic acid group in the dye molecule is crucial for its application in dyeing textiles like wool, silk, and nylon from an aqueous bath. china-dyestuff.com
The following table details a representative synthesis of an azo dye using a diaminotoluene sulfonate framework, illustrating its role as a key building block.
| Research Finding: Synthesis of a Disazo Dye | |
| Starting Material | 2,6-Diaminotoluene-4-sulfonic acid |
| Reaction Type | Diazotization followed by Azo Coupling |
| Key Reagents | Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), Naphthol derivative (e.g., R-salt) |
| General Procedure | The 2,6-diaminotoluene-4-sulfonic acid is first di-diazotized using sodium nitrite in an acidic medium at low temperatures (0-5 °C) to form a tetrazo compound. This reactive intermediate is then coupled with two equivalents of a naphthol sulfonic acid derivative (the coupling component) to form the final disazo dye. The sulfonic acid groups on both the toluene and naphthol moieties ensure the water solubility of the resulting dye. |
| Significance | This synthetic route demonstrates the utility of diaminotoluene sulfonates in creating complex, water-soluble dyes with specific color properties. The ability to use a variety of coupling components allows for the fine-tuning of the dye's color and fastness properties. |
Historical Development of Research on Substituted Toluene Sulfonates
The history of substituted toluene sulfonates is intrinsically linked to the rise of the synthetic dye industry in the latter half of the 19th century. Following William Henry Perkin's discovery of mauveine in 1856, a surge in research into coal tar derivatives, including toluene, began. china-dyestuff.com Chemists soon realized that the introduction of functional groups like amino and sulfonic acid groups onto aromatic rings was key to producing a wide range of water-soluble and effective dyes.
The sulfonation of aromatic compounds, including toluene, became a critical industrial process. Early methods involved direct heating of the aromatic hydrocarbon with sulfuric acid. nih.gov A significant advancement was the "baking process" for the sulfonation of aromatic amines, which became a common method for producing intermediates like sulfanilic acid. nih.gov In 1917, the Tyrer sulfonation process was developed, which involved passing benzene (B151609) vapor through hot sulfuric acid, providing a more efficient method for sulfonation. nih.gov
The synthesis of specific isomers of diaminotoluene sulfonic acids for use as dye intermediates was a focus of research in the early 20th century. For instance, a 1945 patent described a process for preparing 2,6-dinitro-4-sulpho-toluene, which could then be reduced to 2,6-diamino-4-sulpho-toluene, highlighting the importance of this specific isomer as a dye intermediate. The development of such specific synthetic routes was crucial for the production of dyes with desired shades and properties.
The continuous development of synthetic methodologies for substituted toluene sulfonates throughout the 20th century has solidified their role as indispensable components in the chemical industry, particularly for the production of a vast array of colorants that have become ubiquitous in modern life.
Structure
3D Structure of Parent
Properties
CAS No. |
7336-19-8 |
|---|---|
Molecular Formula |
C7H9N2NaO3S |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
sodium;3,5-diamino-4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H10N2O3S.Na/c1-4-6(8)2-5(3-7(4)9)13(10,11)12;/h2-3H,8-9H2,1H3,(H,10,11,12);/q;+1/p-1 |
InChI Key |
SHIDSGHHUIZANB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1N)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium 2,6 Diaminotoluene 4 Sulphonate and Its Derivatives
Precursor Chemistry and Functional Group Transformations
The traditional and most common synthesis of Sodium 2,6-diaminotoluene-4-sulphonate is a multi-step process that begins with the functionalization of a suitable toluene (B28343) derivative. This pathway involves the precise sequencing of sulfonation and nitration reactions, followed by a definitive reduction step.
Sulfonation of Nitroaromatic Precursors
The synthesis typically commences with a nitro-substituted toluene, which undergoes sulfonation. A common precursor is 2-nitrotoluene. The sulfonation of this nitroaromatic compound is a key step in forming the necessary intermediate, 2,6-dinitrotoluene-4-sulfonic acid.
One established method involves the sulfonation of ortho-nitrotoluene using oleum (B3057394) (fuming sulfuric acid), which initially yields 2-nitro-4-sulphotoluene. google.com This intermediate is then subjected to nitration without being isolated. The nitration is achieved by adding a mixture of concentrated nitric acid and sulfuric acid. google.com The temperature of this nitration step is carefully controlled to ensure the correct isomer is formed and to manage the exothermic nature of the reaction.
An alternative description of this process specifies that 2-nitrotoluene is first sulfonated to create 2-nitrotoluene-4-sulfonic acid. This product is then treated with sodium nitrate in a sulfuric acid medium to introduce a second nitro group, yielding 2,6-dinitrotoluene-4-sulfonic acid. chemicalbook.com The final product of this stage is often isolated as its sodium salt by adding sodium sulfate (B86663) or sodium chloride to the reaction mixture. chemicalbook.com
The conditions for these reactions are critical for achieving high yields and purity, as summarized in the table below.
| Step | Reactants | Reagents | Key Conditions | Product |
| Sulfonation | o-Nitrotoluene | Oleum (e.g., 28%) | Temperature not exceeding 40°C during addition, then heated to ~110°C google.com | 2-Nitrotoluene-4-sulfonic acid |
| Nitration | 2-Nitrotoluene-4-sulfonic acid | Concentrated HNO₃, Concentrated H₂SO₄ | Temperature maintained between 80-90°C google.comchemicalbook.com | 2,6-Dinitrotoluene-4-sulfonic acid |
Reduction Pathways for Nitro and Amino Group Interconversion
The conversion of the dinitro intermediate to the final diamino product is a critical reduction step. This transformation involves the reduction of two nitro groups to primary amino groups.
A widely used and industrially significant method is the Bechamp reduction, which employs iron filings in an acidic medium. The reduction of 2,6-dinitrotoluene-4-sulfonic acid with iron and acid is a proven pathway to produce 2,6-diaminotoluene-4-sulfonic acid. chemicalbook.com This method is analogous to the well-documented reduction of 2,4-dinitrotoluene (B133949) to 2,4-diaminotoluene (B122806) using iron and hydrochloric acid. orgsyn.org
More recent research has explored the use of nanoscale zerovalent iron (NZVI) for the reduction of dinitrotoluene sulfonates (DNTS). Studies have shown that NZVI is highly efficient at converting DNTS into the corresponding diaminotoluene sulfonates at ambient temperature and near-neutral pH. nih.govresearchgate.net This method demonstrates pseudo-first-order kinetics and can achieve over 99% conversion within an hour, presenting a potentially more environmentally benign alternative to classical methods. nih.govresearchgate.net
Another classical method for selective nitro group reduction is the Zinin reduction, which uses sulfide (B99878) sources like aqueous ammonium (B1175870) sulfide or sodium sulfide. stackexchange.com While highly effective for reducing one nitro group in a polynitroaromatic compound, its application for the exhaustive reduction of both nitro groups in 2,6-dinitrotoluene-4-sulfonic acid is also feasible under appropriate conditions.
| Reduction Method | Reducing Agent(s) | Key Features | Product |
| Bechamp Reduction | Iron (Fe), Acid (e.g., HCl, Acetic Acid) | Cost-effective, widely used industrially chemicalbook.comorgsyn.org | 2,6-Diaminotoluene-4-sulfonic acid |
| Nanoscale Zerovalent Iron (NZVI) | NZVI particles | High efficiency, rapid reaction at ambient conditions, near-neutral pH nih.govresearchgate.net | 2,6-Diaminotoluene-4-sulfonic acid |
| Sulfide Reduction (Zinin) | Sodium sulfide, Ammonium sulfide | Known for selective reduction but can be used for complete reduction stackexchange.com | 2,6-Diaminotoluene-4-sulfonic acid |
Strategies for Aromatic Aminosulphonate Formation
The formation of aromatic aminosulphonates like this compound is strategically dictated by the directing effects of the substituents on the aromatic ring. The synthesis is a classic example of leveraging ortho, para, and meta directing influences to build the desired substitution pattern.
The general strategy is as follows:
Start with Toluene: The methyl group is an activating, ortho-, para-directing group.
Nitration: Nitration of toluene primarily yields ortho- and para-nitrotoluene. The ortho-isomer is the required starting material for the sequence described above.
Sulfonation: The sulfonation of 2-nitrotoluene is directed by both the methyl and nitro groups. The sulfonic acid group is installed at the para-position relative to the methyl group.
Second Nitration: The introduction of the second nitro group is directed by the existing substituents to the remaining ortho position relative to the methyl group.
Reduction: The final step is the non-selective reduction of both nitro groups to amino groups, which does not alter the substitution pattern on the ring.
This sequence of electrophilic substitution followed by reduction is a robust and well-understood strategy for the synthesis of a wide range of substituted aromatic amines.
Advanced Catalytic Approaches in Aminotoluenesulfonate Synthesis
While classical methods dominate industrial production, modern organic synthesis offers advanced catalytic approaches that could, in principle, be applied to the synthesis of aminotoluenesulfonates. These methods focus on creating C-N and C-S bonds more efficiently and with greater atom economy.
Organocatalysis in Arylamine Derivatization
Organocatalysis, which utilizes small organic molecules to accelerate reactions, has emerged as a powerful tool in synthesis. In the context of arylamine synthesis, organocatalytic methods provide metal-free alternatives for C-N bond formation. For instance, organophosphorus catalysts have been developed for the reductive coupling of nitroarenes with arylboronic acids to form N-arylamines. organic-chemistry.org While this specific reaction produces secondary amines, the underlying principle of using an organocatalyst to mediate the reductive functionalization of a nitro group is relevant. Such strategies could potentially be adapted for the direct amination of precursor molecules, avoiding the traditional multi-step nitration-and-reduction sequence.
Metal-Mediated Transformations for C-N and C-S Bond Formation
Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, offering alternative synthetic disconnections for complex molecules.
C-N Bond Formation: Instead of nitration followed by reduction, transition-metal-catalyzed C-H amination has become a step- and atom-economical alternative. nih.govacs.org Catalysts based on rhodium, iridium, ruthenium, and cobalt can directly install an amino group or its precursor onto an aromatic C-H bond, often using organic azides as the nitrogen source. nih.govacs.orgdigitellinc.com This approach could potentially simplify the synthesis by directly aminating a toluenesulfonic acid derivative.
C-S Bond Formation: The introduction of the sulfonate group can also be achieved via metal-catalyzed cross-coupling reactions. nih.govrsc.org Palladium and copper catalysts are widely used to form C-S bonds by coupling an aryl halide or pseudohalide with a sulfur source. nih.gov A hypothetical advanced route could involve the synthesis of a diaminotoluene derivative bearing a halogen, which would then undergo a metal-catalyzed sulfonation using a sulfite salt. This reverses the traditional synthetic logic and may offer advantages in substrate scope and functional group tolerance.
These advanced catalytic methods, while not yet standard for the bulk production of this compound, represent the forefront of synthetic chemistry and offer potential future pathways for more efficient and sustainable manufacturing. researchgate.netrsc.org
Green Chemistry Principles in the Synthesis of Sulfonated Aromatic Amines
The application of green chemistry principles to the synthesis of sulfonated aromatic amines, such as this compound, is a important area of research aimed at reducing the environmental impact of chemical manufacturing. These principles focus on developing more sustainable chemical processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
Solvent-Free Reaction Methodologies
Traditional sulfonation methods often rely on the use of volatile organic solvents, which can contribute to air pollution and pose health and safety risks. Solvent-free reaction methodologies offer a greener alternative by eliminating the need for these harmful substances.
One approach to solvent-free synthesis involves conducting reactions in a melt phase, where the reactants themselves act as the solvent. For instance, the reaction between an aromatic amine and sulfuric acid to form the corresponding amine hydrogen sulfate is an exothermic reaction that can proceed without an additional solvent. google.com The heat generated can be sufficient to melt the reactants, creating a liquid reaction medium. google.com
Another innovative solvent-free technique is mechanochemistry, which uses mechanical force, such as grinding or milling, to initiate and sustain chemical reactions. A mechanochemical approach for the synthesis of sulfonamides has been demonstrated using a one-pot, double-step procedure mediated by solid sodium hypochlorite. rsc.org This method involves a tandem oxidation-chlorination reaction followed by amination and avoids the use of bulk solvents. rsc.org
Some processes, while not strictly solvent-free, utilize an excess of a reactant to serve as the solvent, thereby eliminating the need for a separate organic solvent. In the synthesis of sulfonated aromatic amines, an excess of sulfuric acid can act as the reaction solvent. google.com This excess acid can then be recycled, further enhancing the green credentials of the process. google.com
| Reaction Type | Description | Key Advantages |
| Melt Phase Synthesis | The reaction is carried out at a temperature high enough to melt the reactants, which then act as the solvent. | Eliminates the need for organic solvents, can lead to higher reaction rates. |
| Mechanochemistry | Mechanical energy is used to induce chemical reactions between solid reactants. | Solvent-free, can lead to the formation of novel products, often requires less energy. rsc.org |
| Reactant as Solvent | An excess of one of the reactants is used as the reaction medium. | Avoids the use of a separate solvent, allows for recycling of the excess reactant. google.com |
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, with minimal generation of byproducts. nih.gov Waste minimization, a broader concept, encompasses not only reducing byproducts but also recycling unreacted starting materials and auxiliary substances.
In the synthesis of sulfonated aromatic amines, a key strategy for improving atom economy and minimizing waste is the recycling of excess reactants. For example, in a process where an excess of sulfuric acid is used as the solvent, the dilute sulfuric acid remaining after the product is isolated can be re-concentrated and reused. google.com This approach not only conserves resources but also eliminates a significant waste stream. google.com By recycling the unutilized reactants, a complete conversion of the starting amine can be achieved, leading to virtually no effluent besides the product itself. google.com
The development of one-pot synthesis protocols is another effective strategy for waste minimization. By combining multiple reaction steps into a single procedure, the need for intermediate purification steps, which often generate significant waste, is eliminated. rsc.orgacs.org An eco-friendly method for the synthesis of various sulfonylated N-heteroaromatics in water has been developed, where the pure products can be easily obtained through filtration, avoiding the need for extraction and recrystallization. acs.org
| Principle | Application in Sulfonated Aromatic Amine Synthesis | Research Finding |
| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. | The development of addition reactions, where all atoms of the reactants are incorporated into the product, is a key goal. nih.gov |
| Waste Minimization | Implementing processes that reduce or eliminate the generation of waste. | A process for producing sulfonated aromatic amines with "effectively no effluent but the product" has been developed through the recycling of excess sulfuric acid. google.com |
| Recycling | Reusing unreacted starting materials and reagents. | The residual liquid containing unreacted amine and diluted acid can be recycled to achieve complete utilization of the amine. google.com |
| One-Pot Synthesis | Performing multiple reaction steps in a single reaction vessel. | A one-pot, double-step mechanochemical synthesis of sulfonamides has been shown to be an environmentally friendly and cost-effective process. rsc.org |
Biocatalysis and Enzymatic Synthesis Approaches
Biocatalysis involves the use of enzymes or whole microorganisms to catalyze chemical reactions. This approach offers several advantages from a green chemistry perspective, including high selectivity, mild reaction conditions (ambient temperature and pressure), and the use of renewable resources. tudelft.nldntb.gov.uasemanticscholar.org
While the enzymatic degradation of sulfonated aromatic amines has been studied, particularly in the context of wastewater treatment, the enzymatic synthesis of these compounds is a less explored area. nih.gov Research has shown that enzymes like peroxidases can be used to remove sulfonated aromatic amines from industrial effluents through oxidative polymerization. nih.gov This demonstrates that enzymes can indeed interact with and transform these molecules.
The potential for enzymatic synthesis of sulfonated aromatic amines lies in the discovery and engineering of enzymes that can catalyze the sulfonation of aromatic rings or the amination of sulfonated precursors. The high selectivity of enzymes could be particularly beneficial in achieving specific substitution patterns on the aromatic ring, which can be challenging to control with traditional chemical methods.
The development of biocatalytic processes for industrial applications is a rapidly growing field. dntb.gov.uasemanticscholar.orgnih.gov While specific enzymes for the direct synthesis of this compound have not been extensively reported, the broader advancements in biocatalysis suggest that enzymatic routes could be a promising future direction for the greener synthesis of this and other sulfonated aromatic amines.
| Biocatalytic Approach | Potential Application in Sulfonated Aromatic Amine Synthesis | Advantages |
| Enzymatic Sulfonation | Use of sulfotransferases or engineered enzymes to introduce a sulfonate group onto an aromatic amine. | High regioselectivity, mild reaction conditions, potential for use of renewable sulfur sources. |
| Enzymatic Amination | Use of aminotransferases or other enzymes to introduce an amino group onto a pre-sulfonated aromatic ring. | High stereoselectivity (if applicable), avoidance of harsh chemical reagents. |
| Whole-Cell Biotransformation | Use of microorganisms engineered to express the necessary enzymatic pathways for the synthesis of sulfonated aromatic amines. | Can perform multi-step syntheses in a single pot, potential for using simple starting materials. |
Chemical Reactivity and Reaction Mechanisms of Sodium 2,6 Diaminotoluene 4 Sulphonate
Electrophilic Aromatic Substitution Reactions of Diaminotoluene Sulfonates
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems, involving the replacement of an atom, typically hydrogen, with an electrophile. wikipedia.org The reactivity and orientation of substitution on a benzene (B151609) ring are significantly influenced by the electronic properties of the substituents already present. wikipedia.org In the case of diaminotoluene sulfonates, the interplay between strongly activating amino groups and a deactivating sulfonate group governs the reaction's course.
The regioselectivity, or the position at which an incoming electrophile will attack the aromatic ring, is determined by the directing effects of the existing substituents. wikipedia.org Substituents are broadly classified as activating or deactivating, and as ortho-/para-directing or meta-directing. wikipedia.orgnumberanalytics.com
Amino Groups (-NH₂): The two amino groups at the C2 and C6 positions are powerful activating groups. numberanalytics.com They possess lone pairs of electrons on the nitrogen atom that can be donated into the aromatic π-system through resonance. libretexts.orgnumberanalytics.comyoutube.com This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. numberanalytics.commasterorganicchemistry.com The resonance effect places a negative charge specifically at the ortho and para positions relative to the amino group, thereby directing incoming electrophiles to these sites. wikipedia.orglibretexts.org In the structure of 2,6-diaminotoluene-4-sulphonate, the positions ortho and para to the amino groups are C3, C5, and C4.
Sulfonate Group (-SO₃⁻/SO₃H): The sulfonic acid group is a strong electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms and resonance effects that pull electron density out of the ring. masterorganicchemistry.comwikipedia.org This makes the aromatic ring less electron-rich and therefore deactivates it towards electrophilic attack. numberanalytics.commasterorganicchemistry.com As a deactivating group, it directs incoming electrophiles to the meta position. masterorganicchemistry.comlibretexts.org This is because the resonance structures of the cationic intermediate (arenium ion) show that the positive charge is destabilized when placed on the carbon bearing the EWG, which occurs with ortho and para attack but not with meta attack. youtube.com
Combined Effect: In Sodium 2,6-diaminotoluene-4-sulphonate, the directing effects of the substituents must be considered collectively. The two amino groups strongly activate the ring, while the sulfonate group deactivates it. The activating effects of the amino groups are dominant, meaning the molecule as a whole is activated for SEAr compared to benzene, though less so than if the sulfonate group were absent. The available positions for substitution are C3 and C5. Both positions are ortho to one amino group and meta to the other. Position C3 is meta to the sulfonate group, while C5 is ortho to it. The powerful ortho-directing influence of the amino groups and the meta-directing influence of the sulfonate group both favor substitution at position C3. Substitution at C5 would be disfavored due to being ortho to the deactivating sulfonate group. Therefore, electrophilic substitution is predicted to occur predominantly at the C3 position.
| Substituent | Electronic Effect | Influence on Reactivity | Directing Effect |
|---|---|---|---|
| Amino (-NH₂) | Electron-Donating (Resonance) libretexts.orgnumberanalytics.com | Activating numberanalytics.commasterorganicchemistry.com | Ortho, Para wikipedia.orglibretexts.org |
| Sulfonate (-SO₃H) | Electron-Withdrawing (Inductive & Resonance) masterorganicchemistry.comwikipedia.org | Deactivating numberanalytics.commasterorganicchemistry.com | Meta masterorganicchemistry.comlibretexts.org |
| Alkyl (-CH₃) | Electron-Donating (Inductive) youtube.com | Activating numberanalytics.com | Ortho, Para youtube.com |
The kinetics of electrophilic aromatic substitution are highly sensitive to the electronic effects of substituents because the rate-determining step is typically the formation of the high-energy carbocation intermediate, known as the arenium ion or sigma complex. masterorganicchemistry.commasterorganicchemistry.com
Reaction Rate: Activating groups, such as the amino groups, increase the rate of reaction by stabilizing the cationic transition state leading to the arenium ion. masterorganicchemistry.comyoutube.com They donate electron density, which helps to delocalize the positive charge of the intermediate. wikipedia.org Conversely, deactivating groups like the sulfonate group destabilize this intermediate by withdrawing electron density, thereby increasing the activation energy and slowing the reaction rate. masterorganicchemistry.comyoutube.com For this compound, the powerful activating nature of the two amino groups will lead to a faster reaction rate than that of benzene or toluenesulfonic acid, as they significantly lower the energy of the transition state for substitution at the activated positions.
Transition State Stability: The stability of the arenium ion intermediate determines the regiochemical outcome. libretexts.orgyoutube.com For substitution ortho or para to an activating group like -NH₂, an additional resonance structure can be drawn where the positive charge is placed on the carbon bearing the substituent. The lone pair on the nitrogen can then delocalize this charge, creating a highly stable iminium ion structure. wikipedia.org This significantly stabilizes the intermediates for ortho and para attack compared to meta attack, where no such stabilization is possible. youtube.comyoutube.com For the sulfonate group, which is deactivating, ortho and para attack result in a resonance structure that places the positive charge adjacent to the electron-withdrawing group, a highly destabilizing arrangement. Meta attack avoids this, making it the least unfavorable pathway. youtube.com In the case of 2,6-diaminotoluene-4-sulphonate, attack at C3 is favored because the resulting transition state is stabilized by one of the amino groups and avoids destabilization from the sulfonate group.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is distinct from SEAr and generally requires opposing electronic characteristics on the ring. masterorganicchemistry.com
The most common mechanism for nucleophilic aromatic substitution is the SNAr addition-elimination mechanism. wikipedia.orgchemistrysteps.com This pathway requires two key features on the aromatic substrate:
The presence of a good leaving group (e.g., halide). wikipedia.org
The aromatic ring must be electron-deficient, which is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org
The reaction proceeds in two steps: first, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the second step, the leaving group departs, restoring the ring's aromaticity. masterorganicchemistry.com
For this compound, the sulfonate group could potentially serve as a leaving group. However, the presence of two strongly electron-donating amino groups makes the ring electron-rich, which is highly unfavorable for nucleophilic attack. masterorganicchemistry.com These groups would destabilize the negatively charged Meisenheimer complex. Therefore, SNAr reactions are generally not expected to occur on this compound under standard conditions. For an SNAr reaction to become feasible, the activating amino groups would need to be modified, for instance, by protonation in a strongly acidic medium to form -NH₃⁺ groups. These protonated groups are strongly electron-withdrawing and would activate the ring towards nucleophilic attack. libretexts.org
Recent studies have also provided evidence that some reactions previously assumed to be stepwise SNAr might proceed through a concerted mechanism, particularly with good leaving groups, though stepwise pathways are generally favored when strong EWGs like nitro groups are present. nih.gov
The rate of SNAr reactions is profoundly affected by the substituents on the aromatic ring. numberanalytics.com
Electron-Withdrawing Groups (EWGs): EWGs such as nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) groups are crucial for activating the ring towards nucleophilic attack. numberanalytics.comnih.gov They accelerate the reaction by stabilizing the negative charge of the Meisenheimer intermediate through resonance and/or induction. masterorganicchemistry.comlibretexts.org The more EWGs present, and the better their placement (ortho/para to the leaving group), the faster the reaction. masterorganicchemistry.comchemistrysteps.com
Electron-Donating Groups (EDGs): EDGs such as amino (-NH₂) or alkyl (-CH₃) groups deactivate the ring for SNAr. nih.gov They increase the electron density of the ring, repelling the incoming nucleophile, and they destabilize the anionic Meisenheimer complex. This increases the activation energy for the rate-determining first step and slows the reaction down significantly.
| Substituent Type | Example Groups | Effect on SNAr Rate | Reason |
|---|---|---|---|
| Electron-Withdrawing (EWG) | -NO₂, -CN, -SO₃H, -C=O | Increases Rate masterorganicchemistry.com | Stabilizes the anionic Meisenheimer complex. numberanalytics.comlibretexts.org |
| Electron-Donating (EDG) | -NH₂, -OH, -OR, -Alkyl | Decreases Rate nih.gov | Destabilizes the anionic Meisenheimer complex. nih.gov |
Reactions Involving Amino and Sulfonate Functionalities
Beyond reactions occurring on the aromatic ring, the amino and sulfonate groups of this compound can undergo their own characteristic transformations.
Reactions of Amino Groups: The primary aromatic amino groups are nucleophilic and basic, allowing them to participate in a variety of reactions. nih.gov A key reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. This converts the amino group into a diazonium salt (-N₂⁺). rsc.org The diazonium group is an excellent leaving group (releasing N₂ gas) and can be substituted by a wide range of nucleophiles in Sandmeyer and related reactions. This provides a versatile synthetic route to introduce functionalities that are not accessible through direct substitution. The amino groups can also undergo acylation to form amides, which can be a useful protecting group strategy as it reduces the activating effect of the amino group and its susceptibility to oxidation. libretexts.org
Reactions of the Sulfonate Group: The sulfonate group is the conjugate base of a strong acid, making it a good leaving group in substitution reactions. youtube.com One of the most synthetically useful reactions of aryl sulfonic acids is desulfonation. This reaction is the reverse of sulfonation and is typically achieved by heating the sulfonic acid in dilute aqueous acid. wikipedia.orgyoutube.com The reversibility of the sulfonation-desulfonation process allows the sulfonic acid group to be used as a temporary "blocking group". vaia.commasterorganicchemistry.com A specific position on the ring can be blocked by sulfonation, forcing another reaction to occur at a different position. Subsequently, the sulfonate group can be removed to yield a product that might be difficult to synthesize directly. vaia.commasterorganicchemistry.com Additionally, sulfonate esters, formed by reacting an alcohol with a sulfonyl chloride, are excellent leaving groups in nucleophilic substitution and elimination reactions. libretexts.orgyoutube.comyoutube.com
Amination Reactions and Derivatives
The chemical reactivity of this compound is significantly influenced by the two primary amino groups (-NH₂) attached to the toluene (B28343) ring. These groups are nucleophilic and can participate in a variety of reactions to form a range of derivatives.
One of the fundamental reactions of primary aromatic amines is diazotization , which involves treating the amine with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). In the case of 2,6-diaminotoluene-4-sulfonic acid, both amino groups can be converted into diazonium salts (-N₂⁺). These resulting bis-diazonium salts are highly reactive intermediates. They can subsequently undergo coupling reactions with various aromatic compounds, such as phenols and anilines, to form azo dyes. For instance, a similar process is used to synthesize derivatives of 2,6-diaminoanthraquinone, where the diamine is dissolved in concentrated sulfuric acid and treated with sodium nitrite to form the diazonium salt, which is then coupled with other molecules. asianpubs.org
The amino groups can also undergo N-alkylation and N-acylation reactions. N-acylation, for example, can be achieved by reacting the compound with acyl chlorides or anhydrides. This reaction can be used to protect the amino groups or to introduce new functional moieties into the molecule.
Furthermore, the amino groups can participate in nucleophilic substitution reactions . For example, they can react with activated halogenated heterocycles. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a versatile method for forming C-N bonds and can be used to couple the diaminotoluene derivative with various aryl halides. mdpi.com This allows for the synthesis of complex, poly-aromatic structures. The synthesis of 3,4-diaminotoluene (B134574) from o-nitro-p-toluidine via hydrogenation reduction highlights a common industrial method for forming amino groups on a toluene ring. google.com
The table below summarizes potential amination reactions and the resulting derivatives.
| Reaction Type | Reagents | Product Class |
| Diazotization & Azo Coupling | 1. NaNO₂ / H⁺ 2. Activated Aromatic Compound | Azo Dyes |
| N-Acylation | Acyl Chloride / Anhydride (B1165640) | Diamides |
| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amines |
| Palladium-Catalyzed Amination | Aryl Halide, Pd Catalyst, Base | N,N'-Diaryl Derivatives |
Sulfonamide and Organosulfate Formation Reactions
The sulfonic acid group (-SO₃H) is another key functional group in 2,6-diaminotoluene-4-sulfonic acid, enabling the formation of sulfonamides and organosulfates.
Sulfonamide Formation: Sulfonamides are typically synthesized by reacting a sulfonyl chloride with a primary or secondary amine. nih.gov Therefore, the sulfonic acid group of this compound must first be converted to its more reactive sulfonyl chloride derivative. This transformation is commonly achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 2,6-diaminotoluene-4-sulfonyl chloride can then react with a wide variety of amines to yield the corresponding sulfonamides. Recent methods also allow for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation, offering good functional group tolerance. organic-chemistry.org Another modern approach involves the activation of primary sulfonamides with a pyrylium (B1242799) salt to form a sulfonyl chloride in situ for subsequent reaction with nucleophiles. nih.gov
Organosulfate Formation: Organosulfates are esters of sulfuric acid and can be formed from sulfonic acids, although the direct esterification of a sulfonic acid is less common than for carboxylic acids. A more prevalent pathway for the formation of aromatic organosulfates in environmental contexts involves radical-initiated reactions. nsf.govnih.gov For instance, the reaction of aromatic compounds with sulfoxy radicals (SO₃⁻• and SO₄⁻•) can lead to the formation of organosulfates. nih.gov While sulfamic acid can react with alcohols upon heating to form organosulfates, it is noted for not sulfonating aromatic rings, highlighting a different reactivity pattern. wikipedia.org The formation of organosulfates can also occur from the reaction of organic peroxides with dissolved sulfur dioxide, with the reaction's outcome being pH-dependent. copernicus.org
The table below outlines the general steps for these transformations.
| Target Derivative | Intermediate | Key Reagents/Conditions |
| Sulfonamide | 2,6-Diaminotoluene-4-sulfonyl chloride | 1. SOCl₂ or PCl₅ 2. Primary/Secondary Amine |
| Organosulfate | N/A (Radical Pathway) | Sulfoxy Radicals (e.g., from SO₃²⁻/Fe³⁺) |
Photochemical Transformation Mechanisms
Direct Photolysis Pathways of Sulfonated Aromatic Amines
Sulfonated aromatic amines, like many aromatic compounds, can undergo photochemical transformation upon absorption of light, particularly UV radiation. Direct photolysis occurs when the molecule itself absorbs a photon, leading to an electronically excited state that can then undergo various chemical reactions.
The phototransformation of aromatic amines can result in the formation of multiple products through processes like oxidation of the amino groups and dimerization. nih.gov For example, the photolysis of 1-aminopyrene (B158619) leads to products such as 1-hydroxyaminopyrene, 1-nitrosopyrene, and covalent dimers. nih.gov For toluene derivatives, the methyl group can also be a site of reaction. The photolysis of TNT (trinitrotoluene), a related compound, results in the oxidation of the methyl group and reduction of the nitro groups. wikipedia.org
For sulfonated aromatic amines, the primary photochemical reactions are expected to involve the aromatic ring and the amino substituents. The sulfonic acid group is generally more photochemically stable but influences the electronic properties of the molecule and its solubility, which can affect reaction pathways in aqueous environments. The degradation can proceed through the formation of radical cations via photoionization, which then react with water or other nucleophiles. nih.gov The presence of substituents on the aromatic ring significantly influences the rate and products of photolysis.
Electrochemical Behavior and Redox Mechanisms
Oxidation and Reduction Potentials of Aminotoluenesulfonates
The electrochemical behavior of aminotoluenesulfonates is governed by the redox properties of the amino groups and the aromatic ring. The oxidation and reduction potentials are key parameters that determine the tendency of the compound to lose or gain electrons.
Oxidation Potential: The primary electrochemical process for aminotoluenes is the oxidation of the amino groups. The oxidation potential is a measure of the ease with which the molecule can be oxidized. For substituted anilines, oxidation potentials are strongly influenced by the nature and position of the substituents on the aromatic ring. rsc.org Electron-donating groups, such as the methyl group in the aminotoluene structure, generally lower the oxidation potential, making the compound easier to oxidize compared to aniline (B41778) itself. Conversely, electron-withdrawing groups, like the sulfonate group, are expected to increase the oxidation potential, making oxidation more difficult.
Electrochemical methods like cyclic and square wave voltammetry are used to measure peak oxidation potentials (Eₚ). rsc.orgrsc.org Studies on a wide range of substituted phenols and anilines have shown that these measured potentials correlate well with reaction kinetics for oxidation by environmental oxidants. rsc.org The oxidation potential of anilines is also pH-dependent. The presence of two amino groups and a sulfonate group on the toluene ring of this compound will result in a complex electrochemical behavior that reflects the combined electronic effects of these substituents.
The table below shows representative oxidation potentials for aniline and some substituted derivatives to illustrate the effect of substituents.
| Compound | Peak Oxidation Potential (Eₚ vs Ag/AgCl) |
| Aniline | ~0.8 - 0.9 V |
| 4-Methylaniline (p-toluidine) | Lower than aniline |
| 4-Nitroaniline | Higher than aniline |
| 4-Chloroaniline | Slightly higher than aniline |
| Note: Exact values depend on experimental conditions (pH, solvent, electrode). Data is illustrative based on general principles from sources rsc.orgrsc.org. |
Reduction Potential: Standard reduction potential measures the tendency of a species to be reduced. libretexts.orgkhanacademy.org A more positive reduction potential indicates a greater tendency to accept electrons. youtube.comyoutube.com The aromatic ring of this compound can be reduced, but this typically occurs at very negative potentials, meaning it is difficult to reduce. The presence of electron-donating amino groups makes the reduction of the aromatic ring even less favorable. Therefore, the compound is much more likely to act as a reducing agent (be oxidized) than as an oxidizing agent (be reduced). The standard oxidation potential is opposite in sign to the standard reduction potential for the same species. libretexts.org
Mechanistic Studies of Electrochemical Transformations
The electrochemical behavior of this compound is primarily dictated by the two amino groups attached to the aromatic ring. While specific mechanistic studies on this exact compound are not extensively available in peer-reviewed literature, a comprehensive understanding of its electrochemical transformations can be inferred from detailed studies on analogous compounds, such as phenylenediamines, aniline derivatives, and other sulphonated aromatic amines. mdpi.comresearchgate.netnih.govresearchgate.net The presence of the electron-donating amino and methyl groups facilitates oxidation, while the electron-withdrawing sulphonate group influences the solubility of reactants and products, as well as the redox potentials. researchgate.netdoaj.org
The electrochemical oxidation of aromatic amines, particularly in aqueous solutions, is a complex process that can lead to the formation of a variety of products, including soluble species and polymeric films on the electrode surface. mdpi.comresearchgate.netdoaj.org The initial and most critical step in the anodic oxidation of these compounds is the transfer of an electron from the amine nitrogen to the electrode, resulting in the formation of a radical cation. researchgate.net
General research on the electrochemical oxidation of p-phenylenediamines suggests a mechanism involving the transfer of two electrons per molecule. researchgate.net At lower potentials, the rate-determining step for many substituted phenylenediamines is the acid dissociation of the semiquinonediimine radical cation, which is formed in a pre-equilibrium step involving a one-electron transfer. At higher potentials, a parallel pathway can open up where the radical cation is directly oxidized further. researchgate.net The dissociation rate constants for the radical cations of several p-phenylenediamines have been found to be in the range of 10–300 s⁻¹. researchgate.net
For this compound, a plausible electrochemical oxidation mechanism at a suitable electrode surface (like glassy carbon or platinum) would initiate with the oxidation of one of the amino groups to form a radical cation. Due to the presence of two amino groups, this initial oxidation is expected to occur at relatively low positive potentials. The formed radical cation is resonance-stabilized, with the positive charge and radical character delocalized over the aromatic ring and the second amino group.
This highly reactive intermediate can then undergo several possible follow-up reactions:
Dimerization and Polymerization: The most common pathway for the radical cations of aromatic amines is coupling, which leads to the formation of dimers, oligomers, and eventually a polymer film on the electrode surface. researchgate.netdoaj.org This process, known as electropolymerization, would likely involve head-to-tail or tail-to-tail coupling of the radical cations. The resulting polymer would be a sulphonated polyaminotoluene derivative. The sulphonate groups would enhance the solubility of the oligomers in aqueous media and influence the morphology and properties of the polymer film. researchgate.netdoaj.org
Reaction with Solvent/Nucleophiles: The radical cation or subsequent oxidized species (e.g., a diimine) can react with nucleophiles present in the solution, such as water or anions from the supporting electrolyte. This can lead to the formation of hydroxylated or other substituted products.
Further Oxidation: The initial radical cation can be further oxidized at the electrode surface to a diimine species. This two-electron oxidation product is also highly reactive and can undergo hydrolysis or polymerization.
The specific pathway that predominates will depend on experimental conditions such as the pH of the electrolyte, the concentration of the monomer, the applied potential or current, and the nature of the electrode material.
The electrochemical behavior can be studied using techniques like cyclic voltammetry (CV), which provides information about the redox potentials of the compound and the stability of the generated intermediates. A typical cyclic voltammogram for an aromatic amine that undergoes electropolymerization shows an initial irreversible oxidation peak on the first scan, corresponding to the oxidation of the monomer to the radical cation. In subsequent scans, new redox peaks often appear, which are characteristic of the electroactive polymer film being deposited and cycled on the electrode surface.
| Electrochemical Parameter | Hypothetical Value/Observation for this compound | Basis of Inference |
| First Anodic Peak Potential (Epa1) | +0.6 to +0.8 V (vs. Ag/AgCl) | Inferred from the oxidation potentials of other substituted phenylenediamines and aromatic amines. mdpi.comresearchgate.net The electron-donating amino and methyl groups would lower the oxidation potential compared to aniline. |
| Subsequent Redox Peaks | Appearance of new reversible or quasi-reversible peaks between +0.2 and +0.5 V | Characteristic of the formation of an electroactive polymer film on the electrode surface, as seen with other aromatic amines. researchgate.netdoaj.org |
| Effect of Scan Rate | Peak current of the first anodic peak proportional to the square root of the scan rate (ν1/2) | Suggests a diffusion-controlled process for the initial oxidation of the monomer. |
| Effect of pH | Peak potentials shift to less positive values with increasing pH | Indicates the involvement of protons in the electrode reaction, which is typical for the oxidation of aromatic amines. researchgate.net |
It is important to note that this mechanistic description is based on established principles for related compounds and serves as a scientifically grounded prediction for the electrochemical behavior of this compound. Detailed experimental studies would be required to fully elucidate the specific reaction pathways and kinetics.
Advanced Analytical Characterization and Isomer Separation in Research
Chromatographic Methodologies for Separation and Quantification
Chromatography is a cornerstone for separating complex mixtures. For polar, ionic compounds like Sodium 2,6-diaminotoluene-4-sulphonate, specific methods are employed to achieve effective separation and accurate quantification.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds such as sulphonated aromatic amines. The separation of 2,6- and 2,4-diaminotoluene (B122806) isomers has been successfully achieved using normal-phase HPLC with an acetonitrile-water-saturated chloroform (B151607) mobile phase, allowing for resolution in under three minutes. nih.gov For sulphonated derivatives, reverse-phase (RP) HPLC is also highly effective.
A typical RP-HPLC method for a related compound, Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate, utilizes a mixed-mode column (Newcrom R1) with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This approach is scalable and can be adapted for preparative separation to isolate impurities. sielc.com Detection is commonly performed using ultraviolet (UV) absorbance, often at 250 nm, which provides high sensitivity for quantitative analysis of diaminotoluene isomers. nih.gov
Table 1: Example HPLC Parameters for Sulphonated Aromatic Amine Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Mixed-Mode or Reverse-Phase C18 | Effective for separating polar and ionic compounds from complex matrices. |
| Mobile Phase | Acetonitrile/Water with Formic Acid | Provides good resolution for polar analytes and is compatible with mass spectrometry detectors. sielc.com |
| Detection | UV Absorbance (e.g., 250 nm) or Mass Spectrometry (MS) | UV is a robust method for quantification, while MS provides structural information and higher specificity. nih.govsielc.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations, balancing speed and resolution. |
| Temperature | Ambient or controlled (e.g., 30 °C) | Maintains stable retention times and peak shapes. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis
Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. Polar molecules like this compound, containing amino and sulphonate functional groups, are non-volatile and require a chemical modification step known as derivatization before GC analysis. sigmaaldrich.com Derivatization replaces active hydrogens on the amine groups with nonpolar moieties, increasing the analyte's volatility and improving its chromatographic behavior. sigmaaldrich.com
Common derivatizing agents for amines include anhydrides such as acetic anhydride (B1165640) or heptafluorobutyric anhydride (HFBA). mdpi.comnih.gov The derivatization reaction, for instance with acetic anhydride, protects the reactive amine groups and prevents unwanted reactions, allowing for accurate quantification. mdpi.com Following derivatization, the sample is injected into the GC-MS system. The components are separated based on their boiling points and interaction with the capillary column, and then detected by a mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of fragmented ions. This method has been effectively used for the biological monitoring of workers exposed to toluene-diisocyanate by measuring its urinary metabolites, 2,4- and 2,6-toluenediamine, after hydrolysis and derivatization. nih.gov
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) merges the advantages of both gas and liquid chromatography, using a supercritical fluid—most commonly carbon dioxide (CO₂)—as the mobile phase. teledynelabs.com SFC is particularly well-suited for the separation of polar compounds and isomers, making it a valuable tool for analyzing sulphonated aromatic amines. teledynelabs.comnih.gov The use of supercritical CO₂, often with a polar modifier like methanol, provides a mobile phase with low viscosity and high diffusivity, leading to fast and efficient separations. nih.govnih.gov
SFC is considered a "green" technology because it significantly reduces the consumption of organic solvents compared to traditional HPLC. teledynelabs.com The technique can be applied to a wide range of analytes, from non-polar to polar compounds. nih.gov For compounds like this compound, SFC using packed columns with polar stationary phases (e.g., silica (B1680970) or amino-bonded phases) can achieve effective separation. nih.gov The coupling of SFC with mass spectrometry (SFC-MS) further enhances its analytical power, allowing for the sensitive detection and identification of sulphonamides and related compounds in complex samples. nih.gov
Spectroscopic Elucidation of Molecular Structures and Interactions
Spectroscopic methods are indispensable for confirming the molecular structure of a compound by probing how it interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the precise structure of organic molecules. It provides information about the chemical environment of specific nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
For this compound, ¹H NMR spectroscopy would reveal distinct signals for each non-equivalent proton in the molecule. The aromatic protons on the toluene (B28343) ring would appear as a specific pattern of peaks, with their chemical shifts influenced by the positions of the two amino groups and the sulphonate group. The protons of the methyl group would typically appear as a singlet in a distinct region of the spectrum.
¹³C NMR spectroscopy provides complementary information, showing a separate peak for each unique carbon atom. chemicalbook.com The spectrum would confirm the number of carbon atoms and indicate their chemical environment (e.g., aromatic, methyl). The positions of the carbon signals would be shifted based on the electron-withdrawing or -donating effects of the attached functional groups (-NH₂, -SO₃Na, -CH₃). Analysis of NMR data for the parent compound, 2,6-diaminotoluene (B122827), and related sulphonated structures like 4-nitrotoluene-2-sulfonic acid, provides a strong basis for assigning the spectral features of this compound. nih.govchemicalbook.com
Table 2: Predicted NMR Spectral Features for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (C-H) | 6.0 - 8.0 | Doublets, Singlets |
| ¹H | Methyl (CH₃) | 2.0 - 2.5 | Singlet |
| ¹H | Amino (NH₂) | 3.5 - 5.0 | Broad Singlet |
| ¹³C | Aromatic (C) | 110 - 150 | - |
| ¹³C | Methyl (CH₃) | 15 - 25 | - |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique absorption band in the IR spectrum.
For this compound, the FTIR spectrum would exhibit several key absorption bands confirming its structure.
N-H Stretching: The two primary amine (-NH₂) groups would produce characteristic sharp peaks in the region of 3300-3500 cm⁻¹.
S=O Stretching: The sulphonate group (-SO₃⁻) would show strong, distinct absorption bands typically found in the 1030-1070 cm⁻¹ (symmetric) and 1150-1230 cm⁻¹ (asymmetric) regions.
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring skeletal vibrations typically result in several bands in the 1450-1600 cm⁻¹ region.
Analysis of the FTIR spectra of related compounds, such as 2,6-diaminotoluene and sodium sulphonates, supports the assignment of these characteristic frequencies. nih.govresearchgate.net
Isomer Separation Techniques for Substituted Toluenediamines and their Sulfonates
The production of toluenediamines typically results in mixtures of isomers, such as 2,4-toluenediamine (2,4-TDA) and 2,6-toluenediamine (2,6-TDA). chempedia.info The separation of these isomers is challenging due to their similar physical properties, such as close boiling points, but is crucial for producing pure materials for specific applications, like the synthesis of toluene diisocyanate (TDI). google.comgoogle.com Various advanced techniques have been developed to achieve efficient separation.
Crystallization-Based Separation of Toluenediamine Isomers
Crystallization is a widely used technique for the purification of chemical compounds and the separation of isomers. byjus.com It leverages differences in the solubility and crystal-forming ability of the isomers in a specific solvent or in a melt.
Melt crystallization has been effectively employed to separate 2,4-TDA from mixtures containing 2,6-TDA. google.com The process involves melting the isomer mixture and then carefully lowering the temperature to the nucleation point of the desired isomer. google.com For 2,4-TDA, the nucleation temperature is around 90°C. google.com By gradually reducing the temperature from the nucleation point to about 65-70°C, a solid phase enriched in 2,4-TDA crystallizes out, leaving a liquid phase enriched in the 2,6-TDA isomer. google.com The rate of cooling is critical; organic crystals typically grow at a slow rate, and maintaining the temperature allows for the formation of a pure crystalline lattice. google.com A subsequent "sweating" step, where the temperature is slowly raised, can be used to melt and drain away any remaining impurities from the crystal surface. google.com
Solution crystallization is another effective method. The separation of 3,4-toluenediamine from its 2,3-isomer can be achieved by selective crystallization from solvents such as toluene, xylene, or benzene (B151609). google.com Similarly, 2,4-diaminotoluene can be purified by recrystallization, first from water to form the sulfate (B86663) salt and then from benzene to obtain the pure product. orgsyn.org The choice of solvent is paramount as it determines the differential solubility of the isomers at various temperatures.
| Isomer System | Separation Method | Key Parameters | Result | Source |
| 2,4-TDA / 2,6-TDA | Melt Crystallization | Nucleation Temp: ~90°C; Final Temp: 65-70°C; Gradual cooling over 6-16 hours. | Solid phase enriched in 2,4-TDA; Liquid phase enriched in 2,6-TDA. | google.com |
| 3,4-TDA / 2,3-TDA | Solution Crystallization | Solvents: Toluene, Xylene, Benzene. | Purified 3,4-toluenediamine crystals. | google.com |
| 4,4'-MDI / 2,4'-MDI | Dynamic Falling Film Melt Crystallization | Optimized temperature profile. | 99.3% purity of 4,4'-MDI. | nih.gov |
| E/Z Isomers | Fractional Crystallization | Solvents: CH₂Cl₂/hexane. | Separation of E and Z isomers. | rsc.org |
Adsorption and Nanospace Engineering for Aromatic Isomer Resolution
Adsorptive separation has emerged as a highly efficient, less energy-intensive alternative to traditional methods. nih.gov This technique relies on the preferential adsorption of one isomer onto the surface of a porous material. The effectiveness of the separation is determined by the precise tailoring of the adsorbent's pore structure and surface chemistry, a field known as nanospace engineering. nih.gov
Porous materials like zeolites and metal-organic frameworks (MOFs) are at the forefront of this technology. nih.govnih.gov Zeolites, which are crystalline aluminosilicates, can separate isomers based on molecular sieving effects and specific interactions between the isomer and the zeolite's framework or exchanged cations. google.comgoogle.com For example, X- and Y-type zeolites exchanged with transition metal cations like Fe, Mn, Co, Ni, or Zn have been used to selectively adsorb p-toluidine (B81030) from isomer mixtures. google.com The separation is driven by the interaction between the amino group's lone pair of electrons and the metal ions within the zeolite structure. google.com
Metal-organic frameworks (MOFs) offer even greater tunability. nih.gov These materials consist of metal ions or clusters connected by organic linkers, forming a highly porous and ordered structure. By carefully selecting the linkers and metal nodes, MOFs can be designed with specific pore sizes and shapes that can differentiate between isomers with sub-Ångstrom size differences. nih.govescholarship.org While much of the research has focused on C8 aromatics like xylenes, the principles are directly applicable to substituted toluenes like toluenediamines. nih.govnih.gov The shape of the pores, such as triangular channels, can play a significant role in the selective adsorption of specific isomers. escholarship.orgescholarship.org
Derivatization Crystallization Processes for Enhanced Selectivity
For isomers that are particularly difficult to separate by direct crystallization, a derivatization process can be employed to enhance selectivity. This method involves chemically modifying the isomers in the mixture to form new compounds (derivatives) with significantly different physical properties, such as solubility or melting point, making their separation by crystallization much easier.
A patented technology describes the separation of 2,4-diaminotoluene and 2,6-diaminotoluene using a derivatization crystallization process. google.com The method involves a series of pH adjustments and reactions that lead to the selective crystallization of one isomer's derivative, followed by the crystallization of the other. google.com This process can achieve complete separation of the two isomers with a product purity of over 99%. google.com
Another example of derivatization is the acetylation of toluenediamine isomers. cdc.gov While often used for analytical purposes, such as in gas chromatography, the principle of converting the amines into amides (acetamides) alters their properties. cdc.govnih.gov The resulting derivatives have different polarities and intermolecular forces, which can be exploited for more efficient separation via crystallization. After separation, the derivative can be converted back to the original amine if required.
Advanced Distillation and Extraction Strategies for Isomer Mixtures
While simple fractional distillation is often impractical for separating close-boiling toluenediamine isomers, more advanced distillation and extraction techniques can be effective. google.com
Extractive distillation is a process used for mixtures with low relative volatilities. youtube.com It involves adding a third component, a solvent, to the mixture. The solvent is chosen to interact differently with the isomers, thereby altering their relative volatilities and making separation by distillation feasible. youtube.com The solvent does not form an azeotrope with the components and is typically recovered in a second distillation column and recycled. youtube.com This technique can offer significant energy savings compared to conventional distillation for difficult separations. youtube.com
Solvent extraction is another powerful technique for separating isomers. This method relies on the differential distribution of the isomers between two immiscible liquid phases. Recent studies have shown that 2,4-toluenediamine (TDA) can be selectively separated from aqueous solutions using solvent extraction with 1-octanol. tandfonline.com Furthermore, reactive extraction , where a reactant is added to the solvent phase to chemically interact with the target component, can enhance separation efficiency. For instance, isophoronediamine (IPDA), another important amine, can be effectively separated using reactive extraction with oleic acid as the reactant. tandfonline.com These methods show promise for the selective removal and purification of specific diamine isomers from complex mixtures. tandfonline.com
Environmental Fate and Biotransformation Research of Sulfonated Aromatic Amines
Microbial Degradation Pathways and Mechanisms
The microbial breakdown of sulfonated aromatic amines is a complex process governed by the specific chemical structure of the compound and the prevailing environmental conditions, particularly the presence or absence of oxygen.
The aerobic biodegradation of sulfonated aromatic compounds is often challenging. The presence of the sulfonate group can render such chemicals inhibitory to microbial growth and difficult to degrade. epa.gov The position and number of sulfonate groups on the aromatic ring are critical factors determining their biodegradability. epa.gov
Research on aminobenzenesulfonic acid (ABS) isomers demonstrated that degradation was only observed under aerobic conditions and required inocula from environments with a history of pollution by these compounds. researchgate.net In these studies, only the 2-ABS and 4-ABS isomers were degraded, highlighting the specificity of microbial enzymes. researchgate.net The complete mineralization of these compounds was confirmed by high chemical oxygen demand (COD) removal and the recovery of the sulfonate group as sulfate (B86663). researchgate.net
For toluenesulfonates, which are structurally related to the target compound, degradation pathways often involve initial oxygenase-catalyzed attacks. One pathway for toluene-4-sulfonate (TSA) begins with the monooxygenation of the methyl group, followed by further oxidations and eventual desulfonation by a 4-sulfobenzoate (B1237197) 3,4-dioxygenase. ethz.ch Another mechanism involves a direct desulfonation of the aromatic ring catalyzed by a dioxygenase system. ethz.ch A bacterium like Thauera sp. strain DNT-1 can express different initial enzymes for toluene (B28343) degradation depending on oxygen availability, using a dioxygenase-mediated pathway under aerobic conditions. nih.gov
Under anaerobic conditions, the transformation of sulfonated aromatic amines follows different biochemical routes, often initiated by reductive rather than oxidative reactions. While some studies have shown poor biodegradability of certain sulfonated aromatic amines in anaerobic environments, researchgate.net other research demonstrates that anaerobic conditions are crucial for the initial breakdown steps of more complex molecules.
A common strategy in wastewater treatment is a sequential anaerobic-aerobic process. For instance, sulfonated azo dyes are not readily degraded aerobically but can be reduced under anaerobic conditions to their constituent aromatic amines. nih.gov A bacterial consortium was shown to anaerobically reduce the azo dye Mordant Yellow 3, generating 6-aminonaphthalene-2-sulfonate and 5-aminosalicylate, which were subsequently mineralized upon re-aeration of the culture. nih.gov
For compounds containing nitro groups, such as dinitrotoluenes, anaerobic conditions facilitate the stepwise reduction of these groups to amino groups. The biotransformation of 2,4,6-trinitrotoluene (B92697) (TNT) with anaerobic sludge leads to the formation of aminodinitrotoluenes, then diaminonitrotoluenes, and ultimately the highly reduced metabolite 2,4,6-triaminotoluene (B1203909) (TAT). nih.gov This process is a form of microbial anaerobic respiration. nih.gov In a study on 2,4-diamino-6-nitrotoluene, the compound was transformed into 4-N-acetylamino-2-amino-6-nitrotoluene under anoxic conditions. mdpi.com These studies suggest that for a compound like 2,6-diaminotoluene-4-sulphonate, anaerobic transformation would likely involve reactions of the amino groups rather than the sulfonate group, which typically requires oxidative conditions for cleavage.
The anaerobic degradation of p-toluenesulfonate by a microbial consortium resulted in the production of toluene and methane, indicating a desulfonation process followed by fermentation and methanogenesis. researchgate.net
The degradation of complex xenobiotic compounds like sulfonated aromatic amines often depends on the specialized metabolic capabilities of specific microorganisms or microbial consortia.
Several key bacteria have been identified:
Alcaligenes sp. strain O-1 can degrade toluene-4-sulfonate via two different pathways involving desulfonation prior to ring cleavage. ethz.ch
Pseudomonas putida strain S-313 is capable of utilizing toluene-4-sulfonate as its sole source of sulfur by catalyzing its desulfonation, leaving the resulting 4-hydroxytoluene unmetabolized. ethz.ch
A mixed bacterial community containing strain BN6 was effective in degrading the sulfonated azo dye Mordant Yellow 3. Strain BN6 possesses a transport system for naphthalenesulfonic acids, which also allows for the uptake of sulfonated azo dyes, leading to their subsequent reduction. nih.gov
Shewanella marisflavi EP1 , an obligate marine bacterium, can transform 2,4-dinitrotoluene (B133949) to 2,4-diaminotoluene (B122806) under anaerobic conditions, using the nitroaromatic compound in its respiratory process. nih.gov
An anaerobic microbial community that degrades p-toluenesulfonate was found to comprise strains of Clostridium , which could utilize p-toluenesulfonate as a sulfur source, along with sulfate-reducing bacteria (Desulfovibrio sp. ) and methanogens (Methanobacterium formicicum and Methanosarcina mazei ). researchgate.net
The following table summarizes the roles of these specific microbial strains.
| Microbial Strain(s) | Substrate(s) | Environmental Condition | Key Transformation/Role | Reference |
|---|---|---|---|---|
| Alcaligenes sp. strain O-1 | Toluene-4-sulfonate | Aerobic | Desulfonation prior to ring cleavage | ethz.ch |
| Pseudomonas putida strain S-313 | Toluene-4-sulfonate | Aerobic | Catalyzes desulfonation to obtain sulfur | ethz.ch |
| Strain BN6 (in consortium) | Mordant Yellow 3 (azo dye), 6-aminonaphthalene-2-sulfonate | Anaerobic-Aerobic Sequence | Reduces azo dye; mineralizes resulting amine | nih.gov |
| Shewanella marisflavi EP1 | 2,4-Dinitrotoluene | Anaerobic | Reduces nitro groups to form 2,4-diaminotoluene | nih.gov |
| Clostridium sp., Desulfovibrio sp., Methanogens | p-Toluenesulfonate | Anaerobic | Community degrades substrate to toluene and methane | researchgate.net |
Enzymatic Biotransformations for Remediation Research
Isolating specific enzymes from microorganisms offers a more controlled and potentially more efficient approach for the bioremediation of sulfonated aromatic amines compared to using whole cells.
Peroxidases, particularly horseradish peroxidase (HRP) and those from fungal sources like Arthromyces ramosus, have been shown to be highly effective in treating wastewaters containing aromatic amines. nih.gov In the presence of an oxidizing agent, typically hydrogen peroxide (H₂O₂), peroxidases catalyze the formation of free radicals from the amine compounds. These radicals then undergo oxidative coupling reactions to form larger, insoluble polymers.
This enzymatic polymerization offers a significant advantage: it transforms soluble, and often toxic, aromatic amines into insoluble precipitates that can be easily removed from water through conventional methods like filtration or sedimentation. nih.gov Research has demonstrated over 90% removal of sulfonated aromatic amines generated from the reduction of reactive azo dyes using this method. nih.gov Mechanistic studies on model compounds like sulfonated phenol (B47542) and aniline (B41778) show that the reaction proceeds through the formation of dimers and oligomers, which eventually grow into high molecular weight polymers. mdpi.commdpi.com The process involves C-O-C or C-N-C coupling, leading to poly(phenylene oxide) or polyaniline-like structures. mdpi.commdpi.com
While peroxidases are heavily studied, other enzyme systems also play a role in the transformation of aromatic amines and related compounds.
Laccases: These copper-containing oxidase enzymes use molecular oxygen as the oxidant instead of hydrogen peroxide, which can be advantageous. Laccases can also catalyze the polymerization of aromatic compounds. For example, a laccase from the fungus Trametes sp. was used to polymerize horseradish peroxidase itself by activating tyrosine residues, demonstrating its ability to create covalent cross-links under mild conditions. nih.gov
Dioxygenases and Monooxygenases: These enzymes are fundamental to the aerobic breakdown of aromatic rings. They catalyze the incorporation of one or two atoms of molecular oxygen into the substrate, which is often the initial and rate-limiting step in degradation pathways, such as the desulfonation of toluenesulfonates. ethz.ch
Oxidase Enzymes: In some applications, oxidase enzymes like glucose oxidase are used in tandem with peroxidases. The oxidase enzyme's reaction (e.g., oxidation of glucose) generates the hydrogen peroxide required by the peroxidase in situ, creating a self-sustaining enzymatic system and avoiding the need to add external H₂O₂.
Reductases: As seen in anaerobic pathways, various reductases are essential for the transformation of substituents on the aromatic ring, most notably the reduction of nitro groups to amino groups, a critical step in the detoxification of nitroaromatics. nih.govnih.gov
The following table summarizes findings from key enzymatic transformation studies.
| Enzyme System | Substrate(s) | Process | Outcome/Significance | Reference |
|---|---|---|---|---|
| Peroxidase (from Arthromyces ramosus) | Sulfonated aromatic amines (from dye reduction) | Oxidative Polymerization | >90% removal of soluble amines as insoluble polymer | nih.gov |
| Horseradish Peroxidase (HRP) | Sulfonated phenol, Aniline | Oxidative Polymerization | Forms C-O-C or C-N-C linked polymers; elucidates reaction mechanism | mdpi.commdpi.com |
| Laccase (from Trametes sp.) | Tyrosine-tagged proteins | Oxidative Polymerization | Site-selective polymerization using O₂ instead of H₂O₂ | nih.gov |
| Dioxygenases / Monooxygenases | Toluene-4-sulfonate | Desulfonation / Ring Cleavage | Key initial step in aerobic degradation pathways | ethz.ch |
| Peroxidase + Glucose Oxidase | Aromatic amines and phenols | Coupled Enzymatic Reaction | In situ generation of H₂O₂ for peroxidase-catalyzed polymerization |
Environmental Photodegradation Kinetics and Product Analysis
Photocatalytic degradation is a recognized method for breaking down persistent organic pollutants. For instance, the photocatalytic degradation of other complex aromatic compounds has been shown to be effective. Studies on compounds like 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA) have demonstrated significant removal within short timeframes under photocatalytic conditions. nih.govmdpi.com The process typically involves the generation of highly reactive hydroxyl radicals that can attack the aromatic ring, leading to its cleavage and eventual mineralization. nih.gov The degradation of halogenated aromatics often proceeds through dehalogenation, followed by further breakdown of the system. nih.gov
The degradation of sulfonated azo dyes, which share the sulfonate group and aromatic amine functionalities, has been observed to occur under microbial action, involving oxidoreductive enzymes. nih.gov This suggests that both photodegradation and microbial degradation could play a role in the environmental attenuation of Sodium 2,6-diaminotoluene-4-sulphonate. The complete mineralization of a sulfonated diazo dye, C.I. Reactive Green 19A, was achieved within 42 hours under specific microbial conditions, with significant reductions in total organic carbon (TOC) and chemical oxygen demand (COD). nih.gov
Given the lack of specific experimental data for this compound, the following table presents hypothetical photodegradation data based on typical values observed for other aromatic amines and sulfonated compounds to illustrate the type of information required for a complete assessment.
Table 1: Hypothetical Photodegradation Kinetics of this compound
| Parameter | Value | Conditions |
|---|---|---|
| Half-life (t½) | 24 - 72 hours | Simulated sunlight |
| Quantum Yield (Φ) | 0.01 - 0.05 | Wavelength dependent |
| Primary Photodegradation Products | Hydroxylated derivatives, desulfonated toluene diamine, ring cleavage products | Aqueous solution, pH 7 |
Note: The data in this table is illustrative and not based on experimental results for this compound.
Sorption and Transport Phenomena in Environmental Matrices
The mobility and distribution of this compound in the environment are largely governed by its sorption to solid phases such as sludge and sediments, and its interaction with dissolved organic matter.
The sorption of organic compounds to soil and sediment is a key process that affects their transport, bioavailability, and degradation. epa.gov For sulfonated aromatic compounds, the sorption behavior is influenced by the properties of the sorbent (e.g., organic carbon content, clay content, pH) and the chemical structure of the compound itself. mdpi.comscielo.br
The presence of the sulfonic acid group generally increases the water solubility of aromatic compounds, which can lead to lower sorption to soil and sediment compared to their non-sulfonated counterparts. However, the amino groups on the toluene ring can be protonated under acidic to neutral pH conditions, leading to a zwitterionic or cationic form that can interact with negatively charged sites on clay minerals and organic matter through electrostatic interactions.
Studies on other sulfonated compounds, such as perfluorooctane (B1214571) sulfonic acid (PFOS), have shown that sorption to soil is pH-dependent, with electrostatic interactions being dominant under acidic conditions. diva-portal.org The sorption of the anionic dye Congo red, which also contains sulfonic acid groups, is influenced by the presence of mesopores in soil particles. mdpi.com While specific sorption coefficients (Kd or Koc) for this compound are not available, it is expected that its sorption behavior will be complex, involving a combination of hydrophobic interactions of the toluene backbone and electrostatic interactions of the amino and sulfonate groups.
Table 2: Illustrative Sorption Coefficients for a Hypothetical Sulfonated Aromatic Amine
| Matrix | Organic Carbon Content (%) | pH | Kd (L/kg) | Koc (L/kg) |
|---|---|---|---|---|
| River Sediment | 2.5 | 6.8 | 50 - 200 | 2000 - 8000 |
| Activated Sludge | - | 7.2 | 100 - 500 | - |
| Topsoil | 4.0 | 5.5 | 80 - 300 | 2000 - 7500 |
Note: The data in this table is illustrative and not based on experimental results for this compound.
Humic substances, which constitute a major fraction of dissolved organic matter (DOM) in aquatic and terrestrial environments, can significantly influence the fate and transport of organic pollutants. The interaction of organic compounds with humic substances can occur through various mechanisms, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions. nih.gov
For this compound, the aromatic ring provides a hydrophobic moiety that can partition into the hydrophobic domains of humic acids. nih.gov Furthermore, the amino and sulfonate groups can participate in hydrogen bonding and electrostatic interactions with the functional groups of humic substances. Studies on the interaction of other aromatic compounds with humic acids have shown that the extent of binding is influenced by the properties of both the pollutant and the humic substance, as well as the solution chemistry (e.g., pH, ionic strength). nih.govresearchgate.net The binding of thorium to humic acid has been studied as a model for the interaction of contaminants with humate-coated minerals. osti.govmanchester.ac.uk
The association of this compound with dissolved humic substances could potentially increase its apparent water solubility and facilitate its transport in aquatic systems. Conversely, its binding to particulate humic matter in soil and sediment could lead to its sequestration and reduced bioavailability. The presence of humic acids has been shown to enhance the sorption of some PFOS isomers to soil. diva-portal.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA) |
| C.I. Reactive Green 19A |
| Perfluorooctane sulfonic acid (PFOS) |
| Congo red |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For Sodium 2,6-diaminotoluene-4-sulphonate, these methods can provide insights into its molecular structure, stability, and potential reaction pathways.
Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and electronic structure of molecules. In the case of the 2,6-diaminotoluene-4-sulphonate anion, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311G**, would be employed to predict bond lengths, bond angles, and dihedral angles. nih.gov A full geometry optimization would yield the most stable conformation of the molecule, which is crucial for understanding its interactions and reactivity. nih.gov
For instance, studies on toluenium isomers have demonstrated the power of DFT in calculating optimized geometries and relative energies. nih.gov Similar calculations for 2,6-diaminotoluene-4-sulphonate would reveal the influence of the amino and sulfonate groups on the geometry of the toluene (B28343) ring. The presence of these substituents is expected to cause slight distortions from a perfect hexagonal benzene (B151609) ring. The table below illustrates hypothetical optimized geometric parameters for the 2,6-diaminotoluene-4-sulphonate anion based on typical values for similar aromatic compounds.
| Parameter | Predicted Value |
|---|---|
| C-C (aromatic) bond length | ~1.39 - 1.42 Å |
| C-S bond length | ~1.78 Å |
| S-O bond length | ~1.45 Å |
| C-N bond length | ~1.40 Å |
| C-C-C bond angle (ring) | ~118° - 122° |
| O-S-O bond angle | ~118° |
Furthermore, DFT calculations can map the potential energy surface, identifying transition states and intermediates for various reactions. nih.gov For example, a study on chalcone (B49325) isomers used DFT to investigate their stability and electronic properties. nih.gov
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for elucidating complex reaction mechanisms. For this compound, these methods could be used to study reactions such as electrophilic aromatic substitution or oxidation of the amino groups.
A relevant example is the ab initio investigation of the oligomerization reactions of toluene diisocyanate (TDI), which provided detailed insights into the reaction mechanisms. researchgate.netnih.gov Similarly, understanding the sulfonation of aromatic compounds, a key reaction in the synthesis of the parent acid, has been aided by theoretical studies. wikipedia.orgyoutube.comyoutube.com An ab initio study on the amination of a related toluenesulfonic acid derivative could reveal the step-by-step mechanism, including the formation of intermediates and the associated energy barriers. nih.gov The table below presents a hypothetical reaction pathway for the amination of a toluenesulfonic acid precursor, highlighting the type of data that ab initio calculations can provide.
| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kJ/mol) |
|---|---|---|
| 1. Formation of σ-complex | Wheland-type intermediate | 80 - 100 |
| 2. Deprotonation | Transition state for proton removal | 20 - 30 |
| 3. Product formation | Final aminated product | - |
Molecular Dynamics Simulations of Compound Behavior
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into processes that are not accessible through static quantum chemical calculations.
For this compound, an ionic compound, its behavior in solution is of paramount importance. MD simulations can model the interactions between the 2,6-diaminotoluene-4-sulphonate anion, the sodium cation, and solvent molecules, typically water. These simulations can reveal the structure of the solvation shells around the ions and the nature of the intermolecular interactions, such as hydrogen bonding between the amino and sulfonate groups and water molecules. mdpi.com
Studies on soluble polymers in saline solutions have demonstrated the utility of MD in understanding ion-polymer and water-polymer interactions. mdpi.com A simulation of this compound in water would likely show the sodium ion surrounded by a well-defined shell of water molecules, while the anion would exhibit hydrogen bonding between its polar groups and the surrounding water. youtube.com The table below summarizes the expected primary intermolecular interactions.
| Interaction Type | Interacting Species | Significance |
|---|---|---|
| Ion-Dipole | Na⁺ and Water (Oxygen) | Primary solvation of the cation |
| Hydrogen Bonding | -NH₂ and Water (Oxygen) | Solvation of the amino groups |
| Hydrogen Bonding | -SO₃⁻ and Water (Hydrogen) | Strong solvation of the sulfonate group |
| π-Interactions | Aromatic ring and Water | Weaker interaction contributing to overall solubility |
The adsorption of this compound onto various material surfaces is another area where MD simulations can provide valuable insights. For instance, its interaction with surfaces like clays, metal oxides, or polymers could be modeled to understand adsorption energies and preferred orientations.
MD simulations of sulfonated polystyrene membranes have shed light on the effect of sulfonate groups on the structure and transport properties of the material. researchgate.net Similarly, a study of the toluene-water interface using MD has provided details on molecular orientation and interactions at the interface. jafmonline.net For this compound, simulations could predict its adsorption behavior on a given surface, which is crucial for applications such as dye removal or as a corrosion inhibitor.
Prediction of Spectroscopic Properties from Computational Models
Computational models are increasingly used to predict spectroscopic properties, which can aid in the identification and characterization of compounds.
For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C). arxiv.orgnih.govresearchgate.net By calculating the magnetic shielding of each nucleus, it is possible to predict the chemical shifts. DFT methods are commonly employed for this purpose. mdpi.com For example, the predicted ¹H NMR spectrum of 2,4-diaminotoluene (B122806) shows distinct signals for the aromatic and methyl protons. chemicalbook.com For 2,6-diaminotoluene-4-sulphonate, the electron-donating amino groups and the electron-withdrawing sulfonate group would have characteristic effects on the chemical shifts of the aromatic protons. The table below presents a hypothetical prediction of the ¹H NMR chemical shifts for the 2,6-diaminotoluene-4-sulphonate anion.
| Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic H (position 3) | ~6.5 - 7.0 | d |
| Aromatic H (position 5) | ~7.5 - 8.0 | d |
| Methyl H | ~2.2 - 2.5 | s |
| Amino H | ~4.0 - 5.0 | s (broad) |
Similarly, computational methods can predict infrared (IR) and UV-Vis spectra. Time-dependent DFT (TD-DFT) is often used to calculate electronic transitions, which correspond to UV-Vis absorption bands. scirp.org A computational study on 4-amino-3-hydroxynaphthalene-1-sulfonic acid utilized DFT to analyze its electronic properties and predict its reactivity. journalirjpac.com
Vibrational Frequency Calculations (e.g., FTIR, Raman)
No specific, detailed research findings containing calculated or experimental vibrational frequency data (FTIR or Raman spectra) for this compound were found in the reviewed literature.
Although the synthesis of 2,6-diaminotoluene-4-sulfonic acid is mentioned, and its characterization would typically involve techniques like FTIR spectroscopy, the actual spectral data and peak assignments have not been published in the available resources. researchgate.netresearchgate.netresearchgate.net In the absence of specific studies, a general prediction of its vibrational modes can be inferred from the known characteristic frequencies of its functional groups: amine (NH₂), sulfonic acid (SO₃H), methyl (CH₃), and the benzene ring. However, without computational calculations or experimental data, a precise data table cannot be constructed.
Electronic Excitation Spectra (e.g., UV-Vis, Fluorescence)
There is no available information in the searched scientific literature regarding the electronic excitation spectra (such as UV-Vis absorption or fluorescence emission) of this compound. Studies on related but structurally different compounds have been conducted, but this data is not applicable to the target molecule.
Computational Studies on Isomer Stability and Reactivity
No computational studies on the isomer stability or reactivity of this compound were identified. Research on the crystal structure of the free acid, 2,6-diaminotoluene-4-sulfonic acid, indicates it exists as a zwitterion, specifically 6-amino-2-ammoniotoluene-4-sulfonate. researchgate.netresearchgate.netresearchgate.netresearchgate.net This provides some insight into the stable form of the molecule in a crystalline state but does not provide comparative data on other potential isomers or computational reactivity analyses.
Applications in Advanced Materials and Chemical Synthesis Research
Role as Monomers and Precursors in Polymer Science
The molecular architecture of diaminotoluenesulfonates, featuring two nucleophilic amine groups, makes them ideal candidates for use as monomers in step-growth polymerization. The presence of the ionic sulfonate group is a key feature that researchers exploit to impart specific properties to the resulting polymers.
Sodium 2,6-diaminotoluene-4-sulphonate and related sulfonated diamines are employed as monomers in polycondensation reactions, most notably in the synthesis of polyimides. Polycondensation is a process where bifunctional or polyfunctional monomers react to form larger structural units while releasing smaller molecules such as water. In this context, the diamine monomer is typically reacted with a dianhydride.
The general synthesis route involves a two-step process. First, the sulfonated diamine and a dianhydride, such as 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTDA), react at a low temperature to form a poly(amic acid) intermediate. This intermediate is then converted into the final polyimide through a process of chemical or thermal imidization. The use of sulfonated diamines allows for the direct incorporation of sulfonic acid groups into the polymer backbone, a method preferred over post-polymerization sulfonation as it offers better control over the degree and position of sulfonation and avoids potential side reactions or polymer chain degradation capitalresin.com.
The primary motivation for integrating sulfonate groups into a polymer backbone is to introduce hydrophilicity and ionic conductivity. This strategy is central to the development of advanced materials for specific applications, such as proton exchange membranes (PEMs) for fuel cells capitalresin.comlgu.edu.pk.
Sulfonated polyimides (SPIs) derived from sulfonated diamine monomers exhibit a desirable combination of high proton conductivity, good mechanical properties, and low methanol permeability, making them promising alternatives to perfluorinated materials like Nafion capitalresin.comlgu.edu.pk. The degree of sulfonation can be precisely controlled by copolymerizing the sulfonated diamine with a non-sulfonated diamine comonomer echemi.com. This control is crucial because while a higher concentration of sulfonic acid groups increases proton conductivity, it can also lead to excessive water uptake and loss of mechanical stability capitalresin.com. Researchers aim to optimize this balance to create membranes that are stable and efficient, particularly for operation at temperatures above 100°C lgu.edu.pk.
Table 1: Synthesis of Sulfonated Polyimides Using Sulfonated Diamine Monomers This table presents examples of functional polymers synthesized from monomers analogous to this compound, illustrating the general reaction conditions and outcomes.
| Polymer Type | Sulfonated Diamine Monomer | Dianhydride Monomer | Key Reaction Conditions | Resulting Polymer Properties | Source |
| Sulfonated Copolyimide | 4,4'-bis(4-aminophenoxy)diphenyl sulfone-3,3'-disulfonic acid (BAPPSDS) | 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTDA) | Polymerization in m-cresol at 80°C then 180°C | Tough films, soluble in m-cresol and DMSO, good proton conductivity | echemi.com |
| Sulfonated Polyimide | 1,4-bis(4-aminophenoxy-2-sulfonic acid) benzenesulfonic acid (pBABTS) | Various aromatic dianhydrides | Direct polymerization via chemical imidization | Confirmed presence of –SO₃H groups, suitable for proton exchange membranes | lgu.edu.pk |
Intermediates in Fine Chemical Synthesis and Dye Chemistry Research
Beyond polymer science, this compound is a well-established intermediate in the synthesis of organic molecules, particularly azo dyes. Its bifunctional nature allows it to act as a core structural component that can be chemically modified to produce a wide range of compounds.
Azo dyes, characterized by the functional group R−N=N−R′, constitute the largest and most important group of synthetic dyes. The synthesis of an azo dye involves two principal steps: diazotization and coupling. An aromatic amine, known as the diazo component, is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a reactive diazonium salt. This salt is an electrophile that then reacts with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, to form the azo compound.
This compound can serve as a diazo component. The presence of two amine groups offers the potential for it to be diazotized at one or both sites, allowing for the creation of complex di-azo or poly-azo dyes. The sulfonic acid group is a critical feature in dye design for several reasons:
Water Solubility: It imparts significant water solubility to the final dye molecule, which is essential for application in aqueous dyeing processes for textiles like cotton and leather.
Affinity for Fibers: The ionic nature of the sulfonate group can enhance the dye's affinity (substantivity) for polar fibers, such as wool, silk, and cotton, leading to better dye uptake and fastness.
This compound is a known precursor for several commercial direct dyes. The rational design of these dyes involves selecting appropriate coupling components to react with the diazotized diaminotoluenesulfonate to achieve specific colors, ranging from yellows and browns to blacks.
Table 2: Examples of Direct Dyes Synthesized from 2,6-Diaminotoluene-4-sulfonic acid
| C.I. Name | C.I. Number | Application | Source |
| Direct Brown 132 | 31505 | Dye Intermediate | scribd.com |
| C.I. Direct Brown 150 | - | Dye Intermediate | chemicalbook.com |
| C.I. Direct Brown 149 | - | Dye Intermediate | chemicalbook.com |
While aromatic sulfonic acids as a class of compounds are utilized in the pharmaceutical industry, for example as catalysts in the synthesis of active pharmaceutical ingredients (APIs), specific applications of this compound in this area are not widely documented in available research capitalresin.com. Its primary role as a specialty chemical intermediate is overwhelmingly in the context of the dye manufacturing industry echemi.comscribd.com.
Functionalization of Porous Materials and Nanostructures
The surface modification of materials such as nanoparticles and porous substrates is a significant area of research aimed at enhancing stability, introducing new functionalities, or enabling specific interactions with biological or chemical systems. Common strategies involve coating surfaces with polymers, proteins, or small molecules with specific functional groups nih.govfrontiersin.org. Although molecules with amine and sulfonic acid groups have theoretical potential as surface modifiers—the amine for covalent attachment and the sulfonate for conferring charge and stability—specific studies detailing the use of this compound for the functionalization of porous materials or nanostructures are not prominent in the current body of scientific literature.
Grafting and Covalent Immobilization on Framework Materials
The structure of this compound, featuring two primary amine functional groups, makes it a prime candidate for covalent attachment, or "grafting," onto the surface of various framework materials. These materials, such as metal-organic frameworks (MOFs), zeolites, or functionalized polymers, possess porous structures and high surface areas that can be chemically modified.
The process of grafting involves forming a stable covalent bond between the modifier molecule and the framework. The amino groups (—NH₂) on the diaminotoluene ring can react with complementary functional groups on the material's surface, such as carboxylic acids, acyl chlorides, or epoxides, to form robust amide or other linkages. This permanent immobilization offers distinct advantages over non-covalent physisorption, primarily preventing the leaching of the functional molecule from the support material, which is critical for long-term stability and reusability in applications like catalysis or separation.
Once grafted, the sulfonate group (—SO₃⁻) is exposed on the surface and within the pores of the framework material. This dramatically alters the material's properties:
Introduction of Acidity : The sulfonic acid group is a strong Brønsted acid site. Immobilizing these groups creates a solid acid catalyst, which can be used in various organic reactions, such as esterification, alkylation, and hydration. The defined structure of the framework can impart shape and size selectivity to the catalytic process.
Enhanced Hydrophilicity and Ion-Exchange : The polar sulfonate groups increase the surface's affinity for water and other polar molecules. This modification is useful for creating materials for selective water adsorption or for use as ion-exchange resins to capture positively charged ions from solutions.
Research findings indicate that the strategic introduction of functional groups, such as the amino groups found on this compound, onto supports is a key method for designing advanced materials. For instance, the introduction of –NH₂ groups on mesoporous silica (B1680970) has been shown to effectively anchor and disperse metal species, creating highly efficient and stable catalysts. nih.gov This principle suggests that this compound could serve a similar role, using its amine functionalities for anchoring and its sulfonate group to further tune the catalytic environment.
Surface Modification for Selective Adsorption or Catalysis
Beyond incorporation into porous frameworks, this compound can be used to modify the surfaces of non-porous or planar materials, such as metal nanoparticles, silica, or carbon-based nanomaterials. acs.org This surface modification is a powerful strategy for fine-tuning the interactions between the material and its environment, which is crucial for developing highly selective catalysts and adsorbents. researchgate.net
The dual functionality of the molecule is again key to its utility:
Anchoring and Dispersion : The two amino groups can chelate or bind strongly to metal surfaces, providing a stable anchor for the molecule. When used with metal nanoparticle catalysts, this can prevent the aggregation of the nanoparticles, maintaining their high surface area and catalytic activity.
Electronic and Steric Effects : The presence of the molecule on a catalyst's surface can modify its electronic properties. The electron-donating nature of the amino groups and the electron-withdrawing nature of the sulfonate group can alter the electron density of the underlying catalytic sites (e.g., metal atoms). This electronic modulation can influence the adsorption strength of reactants and intermediates, thereby steering the reaction toward a desired product and increasing selectivity. nih.gov For example, modifying metal catalysts with non-metallic promoters is a demonstrated method for regulating the interfacial environment to achieve higher selectivity in important industrial reactions. researchgate.net
In the context of selective adsorption, the sulfonate groups render the surface negatively charged and hydrophilic. This makes the modified material a candidate for selectively adsorbing cationic species or polar molecules from complex mixtures. This principle is widely applied in chromatography and solid-phase extraction. The specific arrangement of the functional groups on the toluene (B28343) ring could offer unique steric and electronic interactions, potentially leading to high selectivity for specific target analytes. The development of sulfonated materials is a significant area of research for creating eco-friendly, reusable, and stable acid catalysts. beilstein-journals.org
Emerging Research Directions and Future Perspectives
Development of Novel Green Synthetic Routes for Aminotoluenesulfonates
The traditional synthesis of aminotoluenesulfonates often involves harsh conditions and the use of hazardous reagents. Emerging research focuses on developing "green" synthetic routes that are more environmentally benign, efficient, and sustainable. These novel approaches aim to minimize waste, reduce energy consumption, and utilize less toxic materials.
Key research findings in this area include:
Solvent-Free Synthesis: One-pot, solvent-free procedures are being developed for the synthesis of related heterocyclic compounds like 1,5-benzodiazepine derivatives, using reusable ionic liquid catalysts. cjcatal.com This approach eliminates the need for volatile organic solvents, reducing environmental pollution and simplifying product purification. cjcatal.com
Novel Catalysts: Research into new catalytic systems is a major focus. For instance, a novel Sandmeyer-type reaction has been developed for sulfonyl chloride synthesis from anilines using DABSO as a stable sulfur dioxide surrogate and a copper catalyst. acs.org This method works for a wide range of anilines and allows for either the isolation of the sulfonyl chloride or its direct conversion into a sulfonamide in a one-pot process. acs.org
One-Pot Multicomponent Reactions: Green chemistry principles are being applied to develop one-pot multicomponent syntheses. These reactions, often catalyzed by efficient and reusable catalysts, allow for the construction of complex molecules from simple precursors in a single step, increasing atom economy and reducing waste. cjcatal.com
Bio-Based Feedstocks: There is growing interest in using renewable resources. For example, a straightforward synthetic route has been developed to create biologically active indoles from lignin, a major component of biomass. rsc.org This "lignin-first" approach transforms aromatic platform chemicals derived from biorefineries into valuable nitrogen-containing compounds. rsc.org
Interactive Table 1: Comparison of Green Synthesis Strategies
| Synthesis Strategy | Key Features | Catalyst Example | Solvent Condition | Primary Advantage | Source(s) |
|---|---|---|---|---|---|
| Sandmeyer-Type Sulfonylation | Uses a stable SO₂ surrogate to produce sulfonyl chlorides from anilines. | Copper(II) chloride (CuCl₂) | Acetonitrile (B52724) (MeCN) | Avoids direct handling of gaseous SO₂, operates at room temperature. | acs.org |
| Solvent-Free Catalysis | Eliminates volatile organic solvents from the reaction. | Iron zirconium phosphate (B84403) | Solvent-free | Reduces environmental impact and simplifies product work-up. | cjcatal.com |
| Ionic Liquid Catalysis | Employs ionic liquids as both solvent and catalyst. | N-methyl-2-pyrrolidonium hydrogen sulphate | Solvent-free | Catalyst is often reusable, promoting a circular economy. | cjcatal.com |
| Lignin Valorization | Converts bio-based aromatic platforms into complex molecules. | Palladium catalysts (for C-N coupling) | Various organic solvents | Utilizes renewable feedstocks, adding value to biorefinery streams. | rsc.org |
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
To optimize synthetic routes and ensure process safety and efficiency, researchers are increasingly employing advanced spectroscopic techniques for in-situ (in the reaction mixture) monitoring. These methods provide real-time data on reaction kinetics, the formation of transient intermediates, and product concentration without the need for offline sampling. spectroscopyonline.com
Key techniques and their applications include:
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring changes in chemical bonding. spectroscopyonline.comfrontiersin.org They can identify functional groups of reactants, intermediates, and products as they form and are consumed during a reaction, such as the sulfonation of an aromatic ring. researchgate.net
X-ray Absorption Spectroscopy (XAS): XAS is instrumental in exploring changes occurring at active catalytic sites during a reaction. frontiersin.org It can provide information on the oxidation state and coordination environment of a metal catalyst, which is crucial for understanding reaction mechanisms. frontiersin.org
X-ray Photoelectron Spectroscopy (XPS): While traditionally used under ultrahigh vacuum, near-ambient pressure XPS (NAP-XPS) is an emerging technique for the real-time analysis of catalytic surfaces during a reaction. frontiersin.org It provides insights into the elemental composition and electronic states of the catalyst surface. frontiersin.org
Combined Approaches: The most comprehensive understanding is often achieved by using multiple techniques simultaneously. researchgate.net For example, combining IR or Raman spectroscopy with scattering techniques like dynamic light scattering (DLS) can provide information on both the chemical transformation and the physical evolution of particles in the reaction mixture. researchgate.net
Interactive Table 2: In-Situ Spectroscopic Techniques for Reaction Analysis
| Technique | Principle | Information Gained | Application in Sulfonation/Aromatic Amine Synthesis | Source(s) |
|---|---|---|---|---|
| Infrared (IR) Spectroscopy | Measures absorption of IR radiation by molecular vibrations. | Real-time tracking of functional group changes, identification of intermediates. | Monitoring the disappearance of C-H bonds and appearance of C-S and S=O bonds during sulfonation. | spectroscopyonline.comfrontiersin.org |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light from molecular vibrations. | Complements IR spectroscopy, especially for aqueous systems and symmetric bonds. | Observing changes in the aromatic ring vibrations upon substitution. | spectroscopyonline.comresearchgate.net |
| X-ray Absorption Spectroscopy (XAS) | Measures the absorption of X-rays to probe the local geometric and/or electronic structure. | Oxidation state, coordination number, and bond distances of catalyst atoms. | Elucidating the active state of a copper catalyst during a Sandmeyer reaction. | frontiersin.org |
| Near-Ambient Pressure XPS (NAP-XPS) | Measures kinetic energy of electrons ejected from a surface by X-rays under near-ambient pressure. | Elemental composition and chemical state of the catalyst surface during operation. | Investigating catalyst deactivation mechanisms in real time. | frontiersin.org |
Bio-Inspired Approaches for Degradation and Remediation
Sulfonated aromatic amines can be persistent environmental pollutants resulting from the breakdown of certain azo dyes. nih.gov Bio-inspired approaches, which use enzymes or whole microorganisms, are being investigated as a green and effective method for their remediation.
Key research findings include:
Enzymatic Degradation: Peroxidase enzymes, such as Arthromyces ramosus peroxidase (ARP), have been shown to effectively remove sulfonated aromatic amines. nih.gov The enzyme catalyzes an oxidative polymerization of the amines, which generates soluble colored compounds that can then be removed by a coagulant. nih.gov
Microbial Degradation: While many sulfonated aromatic compounds are resistant to microbial degradation, specific bacterial cultures have shown the ability to break them down. researchgate.netnih.gov Degradation often occurs under aerobic conditions and may require bioaugmentation—the introduction of specialized microorganisms to a system. researchgate.netnih.gov For example, studies have shown that isomers like 2-aminobenzenesulfonic acid (2-ABS) and 4-aminobenzenesulfonic acid (4-ABS) can be degraded by enrichment cultures from polluted environments. nih.gov
Interactive Table 3: Biodegradation Methods for Sulfonated Aromatic Amines
| Method | Biocatalyst/Organism | Mechanism | Target Compound Example | Key Finding | Source(s) |
|---|---|---|---|---|---|
| Enzymatic Polymerization | Arthromyces ramosus Peroxidase (ARP) | Oxidative polymerization of amines. | Amines from Reactive Red 2 and Reactive Black 5 dyes. | Achieved 90% removal of amines generated from dye reduction. | nih.gov |
| Aerobic Bioreactor | Bioaugmented enrichment culture | Aerobic mineralization. | 2-Aminobenzenesulfonic acid (2-ABS) & 4-ABS. | Demonstrated extensive mineralization with high recovery of sulfate (B86663). | nih.gov |
| Combined Anaerobic-Aerobic Treatment | Mixed microbial consortia | Reductive cleavage of azo bond (anaerobic) followed by amine degradation (aerobic). | Azo Dyes | The two-step process is more effective for complete degradation of dyes into less toxic compounds. | nih.gov |
Machine Learning and AI in Predicting Properties and Reactions
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemistry to predict the properties, reactivity, and potential toxicity of molecules, including aromatic amines. chemcopilot.com These computational models can analyze vast datasets to identify patterns that are not obvious to human researchers, thereby accelerating the design and development of new chemical entities and processes. chemcopilot.comchemai.io
Key applications include:
Predicting Toxicity: ML models are being developed to predict the mutagenicity of aromatic amines, which is a critical toxicological endpoint. nih.govoup.com Using techniques like hierarchical support vector regression (HSVR) and quantitative structure-activity relationships (QSAR), these models can assess the potential harm of a compound before it is even synthesized. nih.govacs.org
Predicting Reaction Outcomes: AI algorithms can now predict the outcomes of complex chemical reactions with high accuracy, often outperforming human chemists. drugtargetreview.com By treating reactants and products as two different "languages," a model can "translate" one to the other, predicting the likely product, yield, and even optimal reaction conditions. drugtargetreview.com This reduces the need for extensive, time-consuming experimental screening. chemcopilot.com
Accelerating Discovery: AI-powered tools can suggest synthetic routes to target molecules, providing a "map" for chemists. drugtargetreview.com By analyzing molecular structures represented as graphs or "fingerprints," these models can predict reaction yields and selectivities, guiding chemists toward the most promising pathways. specialchem.comdartmouth.edu
Interactive Table 4: Applications of Machine Learning in Aromatic Amine Chemistry
| ML Application | ML Technique(s) | Predicted Parameter | Key Benefit | Source(s) |
|---|---|---|---|---|
| Mutagenicity Prediction | Support Vector Machine (SVM), Neural Networks, HSVR | Mutagenic potential (TA98+S9) | Early-stage hazard identification, reducing reliance on animal testing. | nih.govoup.com |
| Reaction Outcome Prediction | Deep Learning, Graph-based models | Chemical product, reaction yield, stereoselectivity. | Accelerates optimization, reduces failed experiments, saves resources. | drugtargetreview.comspecialchem.com |
| QSAR Modeling | Conformal Prediction, Random Forest | Mutagenicity with confidence levels. | Provides a measure of certainty for each prediction, improving model reliability. | nih.gov |
| Yield Prediction | Supervised Machine Learning (e.g., SHAP analysis) | Reaction yields for new compounds. | Guides synthetic chemists in expanding the chemical space of valuable compounds. | acs.org |
Design of Sustainable Chemical Processes for Sulfonated Aromatic Amine Derivatives
The ultimate goal of emerging research is to integrate these individual advancements into holistically designed, sustainable chemical processes. This involves considering the entire lifecycle of a chemical product, from the sourcing of raw materials to its final fate in the environment.
Future sustainable processes for sulfonated aromatic amine derivatives will likely incorporate:
Green Chemistry Principles: Adherence to the 12 principles of green chemistry, including waste prevention, atom economy, use of safer solvents and catalysts, and design for energy efficiency. cjcatal.com
Circular Economy Models: Designing processes where by-products are valorized and catalysts are recycled and reused. The use of reusable catalysts like iron zirconium phosphate is a step in this direction. cjcatal.com
Process Intensification: Combining multiple reaction and purification steps into a single, continuous operation, as seen in one-pot syntheses, reduces the plant footprint, capital cost, and energy consumption. cjcatal.comacs.org
Integrated Computational and Experimental Workflows: Using AI and ML to predict promising synthetic routes and compound properties, thereby focusing experimental work on the most viable candidates. chemcopilot.comdrugtargetreview.com This synergy minimizes resource-intensive trial-and-error experimentation and accelerates the path to innovation. chemcopilot.com
Design for Degradation: Intentionally designing molecules that, after their useful life, can be easily broken down into benign substances, for example, through the bio-inspired remediation pathways discussed previously. nih.govresearchgate.net
By embracing these future perspectives, the chemical industry can move towards a more sustainable and efficient production of important compounds like Sodium 2,6-diaminotoluene-4-sulphonate and its derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for Sodium 2,6-diaminotoluene-4-sulphonate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sulfonation of toluene derivatives followed by amination. Key parameters include temperature (80–120°C), pH control (acidic for sulfonation, alkaline for amination), and catalysts like sulfuric acid or ammonia. Optimization requires systematic variation of reaction time and stoichiometry, monitored via thin-layer chromatography (TLC) or HPLC. Ashford’s Dictionary notes the intermediate role of 3,5-diamino-4-methylbenzenesulfonic acid in this process .
Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?
- Methodological Answer : Use UV-Vis spectroscopy (λ_max ~260–280 nm for aromatic amines), NMR (¹H and ¹³C for substituent positioning), and titration (e.g., permanganate titration for sulfonate quantification as in USP methods). Measurement uncertainty in titrimetry can be minimized by calibrating with certified reference materials .
Q. What are the critical storage conditions to prevent degradation?
- Methodological Answer : Store in airtight, light-resistant containers at 4°C in a dry environment. Stability tests under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life. Monitor degradation via HPLC for sulfonate group integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to confirm coupling patterns and compare with computational models (DFT). Cross-reference with high-purity standards synthesized under controlled conditions .
Q. What experimental design strategies improve synthesis yield while minimizing byproducts?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature vs. catalyst concentration). Response Surface Methodology (RSM) can identify optimal conditions. Ashford’s Dictionary highlights the role of pH in reducing side reactions during amination .
Q. How does this compound behave in coordination chemistry, and what challenges arise in its application to metal-organic frameworks (MOFs)?
- Methodological Answer : The sulfonate and amine groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Challenges include pH-dependent ligand stability and crystallinity issues. Characterize coordination modes via FT-IR (S=O and N–H stretches) and X-ray diffraction. Adjust synthetic pH to 6–8 for optimal metal binding .
Q. What methodologies assess the compound’s environmental toxicity and degradation pathways?
- Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna immobilization tests) and use LC-MS/MS to identify degradation products under UV/oxidant exposure. Hydrolysis pathways can be modeled via pseudo-first-order kinetics at varying pH .
Q. How do researchers address discrepancies in reported solubility data across solvents?
- Methodological Answer : Standardize solubility measurements using shake-flask methods with saturated solutions filtered through 0.22 µm membranes. Validate via gravimetric analysis and account for temperature (±0.1°C control). Conflicting data may stem from polymorphic forms; characterize crystallinity via XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
